![molecular formula C10H12BrNO B3058665 N-(2-bromo-4-ethylphenyl)acetamide CAS No. 90868-93-2](/img/structure/B3058665.png)
N-(2-bromo-4-ethylphenyl)acetamide
Overview
Description
“N-(2-bromo-4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.112 . The IUPAC Standard InChIKey for this compound is OMNWZCYGIXXMPS-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “N-(2-bromo-4-ethylphenyl)acetamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.Scientific Research Applications
Synthesis and Pharmacological Assessment
N-(2-bromo-4-ethylphenyl)acetamide derivatives, synthesized through multi-step reactions like the Leuckart reaction, have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain derivatives exhibit activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of amino groups, as in the case of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, is a crucial step in synthesizing antimalarial drugs. This process, utilizing catalysts like Novozym 435, is significant in the natural synthesis of such drugs (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) reveal insights into their biotransformation. These herbicides, sharing a structural similarity with N-(2-bromo-4-ethylphenyl)acetamide, undergo metabolic pathways involving complex activation leading to potentially carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).
Microwave-Assisted Synthesis and Biological Assessment
Microwave-assisted synthesis of acetamide derivatives, including structures similar to N-(2-bromo-4-ethylphenyl)acetamide, has been explored for potential antimicrobial activities. These synthesized compounds have shown selective inhibitory effects against microbial strains like Aspergillus niger and Staphylococcus aureus (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Synthesis and Antimicrobial Evaluation
Synthesis of acetamide derivatives, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, and their antimicrobial evaluation reveal a spectrum of activities against various microbes. These derivatives, with structures related to N-(2-bromo-4-ethylphenyl)acetamide, exhibit varying degrees of antimicrobial effectiveness (Gul et al., 2017).
properties
IUPAC Name |
N-(2-bromo-4-ethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZJEMLPQRKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292995 | |
Record name | N-(2-bromo-4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90868-93-2 | |
Record name | NSC86676 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-bromo-4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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